N-(4,5-Dihydro-thiazol-2-yl)-benzamide
Description
Structure
3D Structure
Properties
CAS No. |
6558-36-7 |
|---|---|
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H10N2OS/c13-9(8-4-2-1-3-5-8)12-10-11-6-7-14-10/h1-5H,6-7H2,(H,11,12,13) |
InChI Key |
PCGUVSMZEIQKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CC=CC=C2 |
solubility |
21.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 4,5 Dihydrothiazol 2 Yl Benzamide and Its Analogues
Classical and Modern Synthesis Approaches for the N-(4,5-Dihydrothiazol-2-yl)-Benzamide Moiety
The construction of the N-(4,5-dihydrothiazol-2-yl)-benzamide core typically involves a two-stage process: formation of the heterocyclic dihydrothiazole ring and subsequent formation of the amide bond.
The synthesis of the 2-amino-4,5-dihydrothiazole precursor is a critical step. One of the primary classical methods involves the intramolecular cyclization of a halo-acetamide derivative in the presence of a thiocyanate (B1210189) salt. For instance, a chloro-acetamide can undergo cyclization with ammonium (B1175870) thiocyanate (NH₄SCN) in refluxing ethanol (B145695). In this reaction, the thiocyanate acts as a nucleophile, displacing the halide and subsequently inducing cyclization to form the 4,5-dihydrothiazol-2-amine ring system.
Another established route is the reaction of an appropriate ketone or aldehyde with thiourea (B124793) in the presence of a halogen, such as iodine, a variant of the Hantzsch thiazole (B1198619) synthesis adapted for dihydrothiazoles. mdpi.com More complex variations involve the heterocyclization of substituted thioureas. For example, 1-aroyl-3-substituted thioureas can be cyclized by reacting with an α-haloketone, such as α-bromoacetone, to yield substituted iminothiazoline structures. researchgate.net These methods provide access to the core 2-aminothiazoline structure required for the subsequent acylation step.
Once the 2-amino-4,5-dihydrothiazole heterocycle is obtained, the final step is the formation of the benzamide (B126) linkage. This is typically achieved through a standard nucleophilic acyl substitution reaction. The exocyclic amino group of the dihydrothiazole acts as the nucleophile, attacking an activated benzoic acid derivative.
Commonly, the 2-aminodihydrothiazole is treated with a benzoyl halide (e.g., benzoyl chloride) in the presence of a base. mdpi.com The base, often a tertiary amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen halide byproduct generated during the reaction. mdpi.commdpi.com This method is efficient and widely applicable for a range of substituted benzoyl chlorides, allowing for the introduction of various functionalities onto the benzoyl ring. mdpi.com The Schotten-Bauman synthesis protocol, which involves performing the acylation under two-phase aqueous-organic conditions with a base like sodium hydroxide, is also a viable method for this transformation. mdpi.com These acylation reactions are generally high-yielding and form the basis for creating libraries of N-(4,5-dihydrothiazol-2-yl)-benzamide analogues. mdpi.comnih.gov
Advanced Catalytic Methods for Derivatization
To create diverse and complex analogues, modern catalytic methods are employed to modify the parent N-(4,5-dihydrothiazol-2-yl)-benzamide structure. These reactions offer high efficiency and functional group tolerance.
Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. These methods are particularly useful for derivatizing the aryl ring of the benzamide moiety. For these reactions to be employed, the benzamide portion of the molecule typically bears a halide or triflate leaving group.
Suzuki-Miyaura Coupling : This reaction couples an organoboron species (like a boronic acid or ester) with an aryl halide in the presence of a palladium catalyst and a base. It is a versatile method for creating new C-C bonds. youtube.com
Heck Coupling : This reaction forms a C-C bond between an aryl halide and an alkene, catalyzed by palladium or nickel complexes. deepdyve.com A nickel(II) complex featuring a structurally similar N-(4,5-dihydrooxazol-2-yl)benzamide ligand has been shown to be an effective catalyst for Heck reactions, demonstrating the compatibility of this type of scaffold with nickel catalysis. deepdyve.com
Stille Coupling : This involves the reaction of an organotin compound with an aryl halide, catalyzed by palladium. nih.gov
C-H Activation/Coupling : Advanced palladium-catalyzed methods can also achieve direct C-H/C-H cross-coupling between two heterocycles, such as benzothiazoles and other azoles, offering a more atom-economical route for creating bi-aryl structures. rsc.org
Recent advances in nickel catalysis, particularly using photoredox systems, have expanded the scope of these transformations, enabling C-N and C-O bond formations under mild conditions. uni-regensburg.de
| Reaction Name | Catalyst Type | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium | Aryl Halide + Organoboron | Aryl-Aryl (C-C) |
| Heck | Palladium or Nickel | Aryl Halide + Alkene | Aryl-Vinyl (C-C) |
| Stille | Palladium | Aryl Halide + Organotin | Aryl-Aryl (C-C) |
| Buchwald-Hartwig | Palladium or Nickel | Aryl Halide + Amine/Alcohol | Aryl-N / Aryl-O |
| Sonogashira | Palladium/Copper | Aryl Halide + Terminal Alkyne | Aryl-Alkynyl (C-C) |
Reductive amination is a highly effective method for forming amine-containing analogues by creating new C-N bonds. libretexts.org The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to first form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. libretexts.orgyoutube.com
This protocol is extremely useful for the synthesis of analogues of N-(4,5-dihydrothiazol-2-yl)-benzamide. For example, if the benzamide ring is functionalized with an aldehyde group, it can be reacted with a wide variety of primary or secondary amines to introduce diverse aminoalkyl substituents.
Common reducing agents for this one-pot reaction are chosen for their selectivity; they must reduce the iminium ion intermediate faster than the starting carbonyl compound. youtube.com
Sodium cyanoborohydride (NaBH₃CN) is a classic choice, as it is a mild reducing agent that is most effective under slightly acidic conditions where the iminium ion is readily formed. youtube.comyoutube.com
Sodium triacetoxyborohydride (B8407120) (STAB) , NaBH(OAc)₃, is another popular and often preferred reagent. It is less toxic than its cyanide counterpart and is effective under neutral or mildly acidic conditions, making it suitable for a broad range of substrates. ucla.eduyoutube.com
The synthesis of 4-aryl-5-aminoalkyl-thiazole-2-amine derivatives demonstrates the practical application of this methodology in building analogues of core thiazole structures. nih.gov
Green Chemistry Principles in the Synthesis of N-(4,5-Dihydrothiazol-2-yl)-Benzamide Derivatives
The application of green chemistry principles aims to make chemical synthesis more environmentally benign, safer, and more efficient. In the context of synthesizing N-(4,5-dihydrothiazol-2-yl)-benzamide and its derivatives, several green strategies have been explored.
A key approach is the use of alternative energy sources and environmentally friendly solvents. Microwave-assisted synthesis has emerged as a powerful technique. mdpi.comijmtlm.org It can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. Furthermore, such reactions can often be performed in "green" solvents, such as mixtures of ethanol and water (EtOH/H₂O), which are less toxic and more sustainable than traditional chlorinated or aprotic polar solvents. mdpi.com For instance, the synthesis of related dihydrothiazine scaffolds has been successfully achieved using microwave irradiation in an EtOH/H₂O system with a mild base, offering high yields and easy purification. mdpi.com
The use of catalytic methods, as described in section 2.2, is also a cornerstone of green chemistry. Catalytic reactions, by definition, use a small amount of a substance to perform many transformations, which increases atom economy and reduces the generation of stoichiometric waste compared to classical methods that require molar equivalents of reagents.
| Green Chemistry Approach | Example | Advantage |
|---|---|---|
| Alternative Energy Source | Microwave Irradiation | Reduced reaction time, lower energy consumption. mdpi.comijmtlm.org |
| Benign Solvents | Ethanol/Water mixtures | Reduced toxicity and environmental impact compared to VOCs. mdpi.com |
| Catalysis | Pd- or Ni-catalyzed cross-couplings | High atom economy, reduced stoichiometric waste. deepdyve.comrsc.org |
| Process Simplification | One-pot/Cascade reactions | Fewer unit operations, less solvent waste, improved efficiency. mdpi.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, improving yields, and promoting cleaner reaction profiles. This method is particularly effective in the synthesis of heterocyclic compounds, including analogues of N-(4,5-dihydrothiazol-2-yl)-benzamide. The application of microwave irradiation can significantly reduce reaction times from hours to mere minutes and often leads to higher product purity compared to conventional heating methods. nih.govnih.gov
For instance, the synthesis of various benzamide and thiazole-containing heterocyclic systems has been successfully achieved using microwave irradiation, highlighting the method's efficiency. In one study, a series of N-((5-(substituted methylene (B1212753) amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized in a solvent-free environment under microwave irradiation. researchgate.net This approach not only accelerated the reaction but also offered good yields, demonstrating the advantages of being an eco-friendly and controlled heating system. researchgate.net
Another example is the synthesis of dihydrobenzo researchgate.netnih.govimidazo[1,2-a]pyrimidin-4-ones, where microwave irradiation reduced the reaction time to just 2 minutes and resulted in excellent yields ranging from 74% to 94%. nih.gov Similarly, the synthesis of dihydrofuropyrimidine derivatives, which showed no product formation under conventional heating, was successfully accomplished in excellent yields using microwave irradiation at 150 °C for 60 seconds. fao.org These examples underscore the transformative potential of microwave technology in synthesizing complex heterocyclic structures related to N-(4,5-dihydrothiazol-2-yl)-benzamide.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Thiadiazole Derivative
| Method | Reaction Time | Yield (%) | Conditions | Reference |
| Conventional | 5-7 hours | 60-75 | Reflux | researchgate.net |
| Microwave | 3-5 minutes | 80-92 | Solvent-free, 300W | researchgate.net |
Solvent-Free and Aqueous Reaction Conditions
In line with the principles of green chemistry, the development of solvent-free and aqueous reaction conditions is a significant goal in modern organic synthesis. These methods reduce or eliminate the use of volatile and often toxic organic solvents, leading to safer processes and less environmental waste.
Solvent-free synthesis, often conducted by grinding reactants together at room temperature, has been effectively used for preparing 1,3,4-thiadiazole (B1197879) derivatives. nih.gov In one study, new thiadiazoles were synthesized by grinding methyl 2-(4-hydroxy-3-methoxybenzylidene) hydrazine-1-carbodithioate with hydrazonoyl halides. The reaction proceeded to completion within minutes, and the solid products were easily purified by washing with water and ethanol. nih.gov This "grindstone chemistry" approach is notable for its simplicity, speed, and reduced environmental impact. nih.gov
Aqueous media also serve as a green alternative for synthesizing thiazole derivatives. A catalyst-free, multicomponent domino reaction for producing a variety of trisubstituted thiazoles has been reported in water under microwave conditions. bepls.com This method benefits from the use of an environmentally benign solvent, short reaction times, and high yields, without the formation of harmful by-products. bepls.com The synthesis of 2-aminothiazoles from α-diazoketones and thiourea has also been achieved in PEG-400, a biodegradable and non-toxic medium, further illustrating the shift towards greener synthetic protocols. bepls.com
Table 2: Green Synthesis Approaches for Thiazole and Thiadiazole Analogues
| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |
| Grinding | None | None | 5-10 min | High | nih.gov |
| Microwave | Water | None | 15 min | Good to Very Good | bepls.com |
Spectroscopic and Crystallographic Characterization of Synthesized Compounds
The definitive identification and structural elucidation of newly synthesized compounds are paramount. This section covers the key analytical techniques used to characterize N-(4,5-dihydrothiazol-2-yl)-benzamide and its analogues, including spectroscopic methods for functional group and connectivity analysis, mass spectrometry for molecular weight confirmation, and single-crystal X-ray diffraction for determining the precise three-dimensional structure.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. For N-(4,5-dihydrothiazol-2-yl)-benzamide analogues, characteristic IR absorption bands confirm the presence of key structural motifs. These typically include N-H stretching vibrations for the amide group, C=O stretching for the benzamide carbonyl, and C-H stretching for aromatic and aliphatic portions of the molecule. japsonline.combrieflands.com For example, in a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the IR spectra showed characteristic peaks for N-H stretching around 3159-3294 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and strong C=O stretching around 1666-1685 cm⁻¹. brieflands.com
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In ¹H NMR spectra of N-(4,5-dihydrothiazol-2-yl)-benzamide analogues, the amide proton (N-H) typically appears as a broad singlet at a downfield chemical shift. rdd.edu.iq Aromatic protons of the benzamide ring appear in the range of δ 7-8 ppm, while the protons of the dihydrothiazole ring would be expected in the aliphatic region. rdd.edu.iqniscpr.res.in ¹³C NMR spectra complement this information by showing distinct signals for the carbonyl carbon (typically δ 160-170 ppm) and the various aromatic and aliphatic carbons within the molecule. niscpr.res.in
Table 3: Representative Spectroscopic Data for a Benzamide Analogue
| Compound | ¹H NMR (δ, ppm) | IR (ῡ, cm⁻¹) | Reference |
| 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | 7.38 (t, 1H), 7.47 (d, 2H), 7.89 (t, 1H), 8.16 (d, 3H), 8.60 (d, 1H) | 3159 (N-H), 3089 (C-H, Aromatic), 1670 (C=O) | brieflands.com |
Mass Spectrometry for Molecular Confirmation
Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). dtu.dk For analogues of N-(4,5-dihydrothiazol-2-yl)-benzamide, electron impact (EI) or electrospray ionization (ESI) methods are commonly employed. The resulting mass spectrum displays a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), which corresponds to the molecular weight of the synthesized compound. brieflands.comniscpr.res.in
Table 4: Mass Spectrometry Data for a Benzamide Analogue
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |
| 4-Methyl-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | ESI-MS | 297 [M+H]⁺ | 178, 135, 119 | brieflands.com |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide | ESI-MS | 328 [M+H]⁺ | 282, 178, 150 | brieflands.com |
Single-Crystal X-ray Diffraction for Absolute Structure Determination
While spectroscopic methods provide valuable structural information, single-crystal X-ray diffraction is the definitive technique for determining the absolute three-dimensional structure of a crystalline compound. This powerful method yields precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. nih.govmdpi.com
For heterocyclic systems analogous to N-(4,5-dihydrothiazol-2-yl)-benzamide, X-ray crystallography reveals important conformational details, such as the planarity of ring systems and the dihedral angles between them. nih.govresearchgate.net For example, the crystal structure of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide showed an intramolecular N—H⋯O hydrogen bond, which creates a stable six-membered ring. nih.govresearchgate.net The analysis also described intermolecular hydrogen bonds (N—H⋯S and C—H⋯O) that dictate how the molecules pack in the crystal lattice. nih.gov Such detailed structural insights are invaluable for understanding the molecule's properties and potential interactions.
Table 5: Selected Crystallographic Data for a Thiazole-Benzamide Analogue
| Parameter | N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide | Reference |
| Crystal System | Triclinic | nih.govresearchgate.net |
| Space Group | P-1 | nih.govresearchgate.net |
| Dihedral Angle (Central Amide vs. Ring System) | 15.17 (5)° | nih.govresearchgate.net |
| Key Intermolecular Interactions | N—H⋯S, C—H⋯O hydrogen bonds | nih.govresearchgate.net |
Elucidation of Molecular Mechanisms and Biological Targets of N 4,5 Dihydrothiazol 2 Yl Benzamide Derivatives
Investigations into Enzyme Inhibition Capabilities
The N-(4,5-dihydrothiazol-2-yl)-benzamide scaffold and its analogs, particularly those incorporating a sulfonamide group, have demonstrated significant capabilities as enzyme inhibitors. Research has focused on several key enzyme families implicated in various diseases, including cancer and neurodegenerative disorders.
Carbonic Anhydrase (CA) Isozyme Inhibition (CA IX and CA II)
Derivatives of the thiazole (B1198619) and benzothiazole (B30560) class, particularly those bearing a benzenesulfonamide (B165840) group, are potent inhibitors of carbonic anhydrases (CAs). The zinc-containing active site of these enzymes makes them a prime target for sulfonamide-based inhibitors. Investigations have particularly focused on the tumor-associated isozyme CA IX, which is overexpressed in many cancers and contributes to the acidic tumor microenvironment, and the ubiquitous cytosolic isozyme CA II.
Studies on 4-(4-oxo-4,5-dihydrothiazol-2-ylamino)benzene sulfonamide derivatives have shown their potential as anticancer agents through CA IX inhibition. nih.gov One study highlighted that a derivative, compound 4e , exhibited potent growth inhibition against MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values of 3.58 and 4.58 µM, respectively. helsinki.fi Another related series of benzenesulfonamides incorporating a thiazol-4-one ring also showed promising inhibitory activity against human CA IX. helsinki.fi
Specifically, 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide has been identified as a significant inhibitor of CA IX, with studies showing IC₅₀ values in the nanomolar range (10.93 to 25.06 nM). Its inhibition of CA II was observed in the micromolar range (1.55 to 3.92 μM), indicating a degree of selectivity for the tumor-associated isozyme. Furthermore, cyclic guanidine-incorporated benzothiazole-6-sulphonamides have been shown to potently and selectively inhibit hCA II and hCA VII, another brain-associated isoform, with inhibition constants (Ki) in the low nanomolar to micromolar range, while being inactive against hCA IV.
| Compound Class/Derivative | Target Isozyme | Inhibition Constant (Ki) / IC50 | Reference |
| 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide | CA IX | IC50: 10.93 - 25.06 nM | |
| 4-Amino-N-(4,5-dihydrothiazol-2-yl)benzenesulfonamide | CA II | IC50: 1.55 - 3.92 µM | |
| Thiazol-4-one-benzenesulfonamide (4e ) | - | IC50: 3.58 µM (MDA-MB-231) | helsinki.fi |
| Thiazol-4-one-benzenesulfonamide (4e ) | - | IC50: 4.58 µM (MCF-7) | helsinki.fi |
| Amino thiazole based coumarin (B35378) benzenesulfonamide | hCA IX | Ki: 25.04 nM | helsinki.fi |
| Amino thiazole based coumarin benzenesulfonamide | hCA XII | Ki: 3.94 nM | helsinki.fi |
Dihydroorotase Inhibition
Within the scope of the reviewed scientific literature, there is no significant data available detailing the direct inhibition of the enzyme dihydroorotase by N-(4,5-dihydrothiazol-2-yl)-benzamide or its immediate derivatives. This area remains a potential field for future investigation.
Cholinesterase (AChE, BChE) and Monoamine Oxidase (MAO-A, MAO-B) Modulation
The structural components of thiazolyl-benzamides are found in molecules designed to target enzymes central to neurodegenerative diseases like Alzheimer's and Parkinson's. These targets include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which regulate acetylcholine (B1216132) levels, and monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters like dopamine (B1211576) and serotonin.
A study on benzimidazole-based thiazole derivatives identified potent dual inhibitors of both AChE and BChE. nih.gov The synthesized analogues demonstrated inhibitory potential with IC50 values ranging from 0.10 to 11.10 µM for AChE and 0.20 to 14.20 µM for BChE, with some compounds proving more potent than the standard drug Donepezil. nih.gov
Regarding monoamine oxidase, various thiazolyl and benzamide (B126) derivatives have shown significant inhibitory activity. A series of benzofuran–thiazolylhydrazone derivatives were found to be potent MAO inhibitors, with one compound, 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole , showing highly potent and selective inhibition of MAO-A with an IC50 value of 0.073 µM. nih.gov In another study, aromatic amides (anilides) were investigated, where N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A inhibition (IC50 = 126 nM), while a related derivative, N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide , was a potent, reversible, and competitive MAO-B inhibitor (IC50 = 56 nM, Ki = 6.3 nM). nih.gov
| Compound Class/Derivative | Target Enzyme | IC50 / Ki Value | Reference |
| Benzimidazole-based thiazole analogues | AChE | 0.10 - 11.10 µM | nih.gov |
| Benzimidazole-based thiazole analogues | BChE | 0.20 - 14.20 µM | nih.gov |
| 2-(2-(benzofuran-2-ylmethylene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole | MAO-A | 0.073 µM | nih.gov |
| N-(2,4-dinitrophenyl)benzamide | MAO-A | 126 nM | nih.gov |
| N-(2,4-Dinitrophenyl)benzo[d] nih.govnih.govdioxole-5-carboxamide | MAO-B | 56 nM (IC50), 6.3 nM (Ki) | nih.gov |
Other Enzyme Systems (e.g., VEGFR-2 Kinase)
The thiazole moiety is a recognized pharmacophore in the design of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Several studies have reported potent inhibition of VEGFR-2 by thiazole derivatives.
One investigation found that a compound featuring a 4-chlorophenylthiazole ring inhibited VEGFR-2 kinase activity with an IC50 value of 51.09 nM. nih.gov Another series of isatin (B1672199) derivatives incorporating a thiazole ring also demonstrated remarkable VEGFR-2 inhibition, with IC50 values of 69.1 nM and 85.8 nM. nih.gov
Beyond kinases, related heterocyclic benzamide structures have been shown to inhibit other enzyme classes. For instance, a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, which are structurally analogous to the thiazole series, were evaluated as inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammation and cancer. nih.govresearchgate.net Methoxy-substituted derivatives were identified as the most potent inhibitors in this series. nih.govresearchgate.net Additionally, 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives have been identified as novel inhibitors of Receptor tyrosine kinase-like orphan receptor 1 (ROR1), a target in non-small cell lung cancer. nih.gov
| Compound Class/Derivative | Target Enzyme | IC50 Value / Activity | Reference |
| 4-chlorophenylthiazole derivative | VEGFR-2 | 51.09 nM | nih.gov |
| Isatin-thiazole derivative 46 | VEGFR-2 | 69.1 nM | nih.gov |
| Isatin-thiazole derivative 47 | VEGFR-2 | 85.8 nM | nih.gov |
| 3-(2-aminobenzo[d]thiazol-5-yl) benzamide (7h ) | ROR1 | 3.5 µM (H1975 cells) | nih.gov |
| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide series | 15-LOX | Methoxy (B1213986) derivatives most potent | nih.govresearchgate.net |
Interactions with Cellular Macromolecules
In addition to enzyme inhibition, N-(4,5-dihydrothiazol-2-yl)-benzamide derivatives have been investigated for their ability to interact directly with other crucial cellular components, most notably nucleic acids.
DNA Binding and Replication Perturbation
The ability of small molecules to bind to DNA can lead to the disruption of fundamental cellular processes like replication and transcription, a mechanism exploited by many anticancer agents. Recent research has explored the DNA binding potential of sulfonamide derivatives that feature a thiazole or related heterocyclic system.
A study on newly synthesized 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives confirmed their ability to act as effective DNA binders. nih.gov Through a combination of experimental techniques (UV-visible spectroscopy, fluorescence, viscometry) and computational modeling, it was determined that these compounds interact with DNA via a mixed mode of intercalation and groove binding. nih.gov The study reported binding constant (Kb) values, with the derivative YM-1 showing the strongest interaction. nih.gov
Furthermore, derivatives of the thiazole scaffold have been designed to perturb DNA replication by targeting associated enzymes. A series of N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives were developed as novel inhibitors of DNA gyrase, a type II topoisomerase essential for relieving torsional strain during DNA replication in bacteria. helsinki.fi These compounds, which retain a 4,5-dibromopyrrolamide moiety crucial for binding, inhibited E. coli DNA gyrase with IC50 values in the submicromolar to low micromolar range. helsinki.fi This demonstrates that the thiazole-benzamide framework can be adapted to create molecules that interfere with the machinery of DNA replication.
| Compound Class/Derivative | Target/Interaction | Finding / Parameter | Reference |
| 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamides | DNA Binding | Mixed intercalative and groove binding | nih.gov |
| N-(thiazol-2-yl)-1H-pyrrole-2-carboxamide derivatives | E. coli DNA Gyrase Inhibition | IC50: 0.891 - 10.4 µM | helsinki.fi |
Cellular Effects and Signaling Pathways
A significant cellular effect of N-(4,5-dihydrothiazol-2-yl)-benzamide and its related derivatives is the induction of apoptosis, or programmed cell death, in various cancer cell lines. This pro-apoptotic activity is a key mechanism behind their potential as anticancer agents. Research has demonstrated that these compounds can trigger apoptosis through caspase-dependent pathways. researchgate.net Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of these enzymes leads to the cleavage of specific cellular substrates, ultimately resulting in the characteristic morphological and biochemical changes of apoptosis.
Studies have shown the efficacy of these derivatives in a range of cancer cell lines, highlighting the broad-spectrum potential of this class of compounds. The cytotoxic effects and induction of apoptosis have been observed in various cancer types, indicating a fundamental mechanism of action that transcends specific cancer histologies. nih.govnih.gov
Table 1: Induction of Apoptosis in Cancer Cell Lines by Benzamide Derivatives
| Compound Class | Cancer Cell Line | Observed Effects | Reference |
|---|---|---|---|
| N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and Benzothioamide Derivatives | SKNMC (neuroblastoma) | Induction of apoptosis via a caspase-dependent pathway. | researchgate.net |
| 1,3,4-thiadiazole (B1197879) derivatives | PC3 (prostate carcinoma), HT29 (colorectal cancer), SKNMC (neuroblastoma) | Cytotoxicity and induction of apoptosis. | nih.gov |
| New benzimidazole (B57391) derivatives containing hydrazone group | MCF7 (breast cancer), C6 (glioma), HT29 (colorectal cancer) | Toxic effect on cancer cells, confirmed by flow cytometry and immunofluorescence microscopy. | nih.gov |
Derivatives of N-(4,5-dihydrothiazol-2-yl)-benzamide have been implicated in the disruption of intracellular pH (pHi) homeostasis, a critical factor for the survival and proliferation of cancer cells. Many tumors exhibit a reversed pH gradient compared to normal tissues, with a more acidic extracellular environment and a neutral to alkaline pHi. This altered pH regulation is, in part, maintained by pH-regulating proteins such as carbonic anhydrases (CAs).
Specifically, certain benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated isozyme that is overexpressed in many cancers and contributes to the acidification of the tumor microenvironment. nih.govnih.gov By inhibiting CA IX, these compounds interfere with the efficient removal of protons from the cancer cells, leading to intracellular acidification and a subsequent disruption of cellular processes that can trigger apoptosis. nih.gov
Furthermore, N-(thiazol-2-yl)-benzamide analogs have been identified as antagonists of the Zinc-Activated Channel (ZAC). nih.gov The ZAC is a proton-sensitive ion channel, and its modulation by these compounds suggests another potential mechanism for altering intracellular pH balance and ion fluxes, which could contribute to their cellular effects. nih.gov
Structure Activity Relationship Sar and Rational Design in N 4,5 Dihydrothiazol 2 Yl Benzamide Research
Influence of Substituents on the Benzamide (B126) Ring on Biological Potency and Selectivity
The nature and position of substituents on the benzamide phenyl ring are critical determinants of the biological activity and selectivity of N-(4,5-dihydrothiazol-2-yl)-benzamide derivatives.
Positional Effects of Halogenation and Alkyl Groups
The placement of halogen and alkyl groups on the benzamide ring significantly modulates the biological potency of these compounds. Research on related benzamide derivatives has shown that the position of these substituents is crucial. For instance, in a series of 1,2,5-oxadiazole benzamides studied for antiplasmodial activity, 3-methylbenzamides demonstrated the highest potency, whereas 3-fluorobenzamides were among the least active. mdpi.com This suggests that both the type of substituent and its location are key factors.
In another study on N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, the para-positioning of a chlorine atom on the phenyl ring resulted in significant cytotoxic activity against the SKNMC neuroblastoma cell line. cambridgemedchemconsulting.com Similarly, for N-[4-[4-(1H-indol-3-yl)piperidinoalkyl]-2-thiazolyl]alkanamides, a 4-fluoro substitution on the benzamide moiety was part of a potent and selective 5-HT(1F) receptor agonist. nih.gov These findings highlight that specific positional arrangements of halogens and alkyl groups can lead to optimized interactions with biological targets.
The table below summarizes the observed effects of halogen and alkyl group positioning on biological activity in various benzamide-containing scaffolds.
| Scaffold/Target | Substituent | Position | Observed Effect on Activity |
| 1,2,5-Oxadiazole Benzamides (Antiplasmodial) | Methyl | 3- (meta) | Highest activity in the series mdpi.com |
| 1,2,5-Oxadiazole Benzamides (Antiplasmodial) | Fluoro | 3- (meta) | Lowest activity in the series mdpi.com |
| 1,3,4-Thiadiazole (B1197879) Benzamides (Cytotoxic) | Chloro | 4- (para) | Significant activity against SKNMC cells cambridgemedchemconsulting.com |
| Indole Benzamides (5-HT(1F) Agonist) | Fluoro | 4- (para) | High potency and selectivity nih.gov |
Impact of Electron-Withdrawing and Electron-Donating Groups
The electronic properties of substituents on the benzamide ring, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), play a pivotal role in modulating biological activity.
In studies of N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), the introduction of small EWGs like methoxy (B1213986) or nitro groups into the thiazole (B1198619) ring (not the benzamide ring) yielded more potent compounds. researchgate.netnih.gov However, the influence of these groups on the benzamide ring is also significant and can be context-dependent.
For a series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, nitro groups (EWG) at the meta position of the phenyl ring led to better cytotoxic potency against the HT29 colorectal cancer cell line. cambridgemedchemconsulting.comdrughunter.com Conversely, methoxy groups (EDG) at the ortho and para positions resulted in superior activity against the PC3 prostate cancer cell line, indicating that the electron-donating feature was beneficial in this case. cambridgemedchemconsulting.comdrughunter.com Another study on thiazole-clubbed 1,3,4-oxadiazoles found that the presence of EWGs at the para position of the phenyl ring markedly enhanced antibacterial activity. nih.gov
This differential effect is further highlighted in research on N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, where compounds with an electron-donating methoxy group showed higher cytotoxic activity against certain cell lines than those with an electron-withdrawing nitro group. nih.gov These findings underscore that the electronic nature of the substituent must be carefully selected based on the specific biological target to achieve the desired effect.
The following table illustrates the differential impact of EWGs and EDGs on biological activity.
| Scaffold/Target | Substituent Type | Group Example | Position | Observed Effect |
| 1,3,4-Thiadiazole Benzamides (HT29 Cytotoxicity) | EWG | Nitro (NO₂) | meta | Enhanced potency cambridgemedchemconsulting.comdrughunter.com |
| 1,3,4-Thiadiazole Benzamides (PC3 Cytotoxicity) | EDG | Methoxy (OCH₃) | ortho, para | Superior activity cambridgemedchemconsulting.comdrughunter.com |
| Thiazole-1,3,4-oxadiazoles (Antibacterial) | EWG | e.g., Chloro, Nitro | para | Enhanced activity nih.gov |
| 1,3,4-Thiadiazole Benzamides (Cytotoxicity) | EDG | Methoxy (OCH₃) | - | Higher activity than Nitro derivatives nih.gov |
Contribution of the 4,5-Dihydrothiazole Moiety to Pharmacological Activity
The 4,5-dihydrothiazole ring, a partially saturated version of the aromatic thiazole ring, is not merely a linker but an active contributor to the pharmacological profile of the molecule. nih.gov
Role of Ring Saturation and Heterocyclic Substituents
The degree of saturation within the five-membered heterocyclic ring is a critical factor influencing biological activity. A direct comparison between a fully aromatic thiazole and a partially saturated 4,5-dihydrothiazole was conducted in a study on metallo-β-lactamase inhibitors. The results showed that for their specific target, the (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was approximately six times more active than its aromatic thiazole counterpart, while the 2-benzyl substituted dihydrothiazole was inactive. nih.gov This demonstrates that ring saturation can be highly beneficial for potency, likely by providing a more optimal three-dimensional structure for target binding.
Furthermore, research on (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid derivatives has identified them as promising lead structures for antifungal agents, reinforcing the importance of this saturated moiety. acs.org Substituents on the dihydrothiazole ring itself, analogous to the 4- and 5-positions of the thiazole ring, are also crucial. Studies on 2-aminothiazole (B372263) derivatives as iNOS inhibitors have shown that introducing appropriately-sized substituents at these positions can improve inhibitory activity and selectivity. nih.gov However, bulky or hydrophilic substituents at any position on the 2-aminothiazole ring were found to significantly decrease or abolish activity. nih.gov
Conformation-Activity Relationships
The specific three-dimensional arrangement, or conformation, of the 4,5-dihydrothiazole ring and its substituents is vital for pharmacological activity. The non-planar nature of the dihydrothiazole ring, compared to the flat aromatic thiazole, allows for specific spatial orientations that can be critical for receptor interaction.
A clear example of this is seen in the stereoselectivity of some inhibitors. (R)-2-phenyl-4,5-dihydrothiazole-4-carboxylic acid was found to be a good inhibitor of the IMP-1 metallo-β-lactamase, whereas its (S)-enantiomer was inactive. nih.gov This stark difference in activity between enantiomers strongly indicates that a precise stereochemical conformation is required for the compound to bind effectively to its target. Computer-assisted conformational analysis is a key tool used to understand these relationships, as it can help predict why certain isomers or analogs lose activity due to unfavorable spatial arrangements. nih.gov
Bioisosteric Strategies for Enhanced Target Affinity and Functional Modulation
Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design used to enhance target affinity, modulate function, and improve pharmacokinetic properties. cambridgemedchemconsulting.com
In the context of benzamide research, bioisosteric replacement of the central amide group has been explored to overcome issues like poor metabolic stability. For nematicidal benzamides, various amide replacements including esters, thioamides, and heterocyclic rings like triazoles were investigated to probe the importance of the amide linkage for activity. nih.gov Similarly, in another study, the amine fragment in pyrazoleamides was replaced with a 1,2,4-oxadiazole (B8745197) ring to create novel pesticidal compounds. mdpi.com
Heterocyclic rings are common bioisosteres for the amide bond. Rings such as triazoles, imidazoles, oxadiazoles, or oxazoles can mimic the hydrogen bonding capabilities of amides while offering improved metabolic stability and altered pharmacokinetic profiles. nih.gov The replacement of a dihydropyrazole ring with imidazole (B134444) and oxazole (B20620) has also been reported as a bioisosteric strategy, although in that specific case, it led to a loss of activity, highlighting that not all replacements are successful and must be empirically tested. nih.gov This approach allows medicinal chemists to fine-tune a lead compound, potentially enhancing its efficacy and druggability.
Comparative SAR Studies with Related Heterocyclic Benzamides
Comparison with N-(Thiazol-2-yl)-benzamides
The aromatic counterpart, N-(thiazol-2-yl)-benzamide, provides a direct structural comparison to the N-(4,5-dihydrothiazol-2-yl)-benzamide core. Research into N-(thiazol-2-yl)-benzamide analogs as antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily, has yielded detailed SAR data. nih.gov
In one such study, a library screening identified 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester as a novel ZAC antagonist. Subsequent functional characterization of numerous analogs revealed key structural determinants for activity. For instance, modifications to the thiazole ring showed that bulky substituents at the 4- and/or 5-positions could drastically reduce or eliminate activity. nih.gov The analog N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) emerged as a potent and selective ZAC antagonist, highlighting the favorable nature of a tert-butyl group at the thiazole C4-position and a simple halogen substitution on the benzamide ring. nih.gov In contrast, introducing bulky aromatic groups at the C4/C5 positions or replacing the thiazole with a 1,3,4-thiadiazole ring was detrimental to activity. nih.gov
The benzamide portion also plays a crucial role. Analogs with 3-fluoro, 3-chloro, or 3-methyl substitutions on the phenyl ring retained potent antagonist activity, while many other substitutions, including o-chloro, 3,5-dichloro, or larger groups, led to inactive compounds. nih.gov This suggests that for ZAC antagonism, the N-(thiazol-2-yl)-benzamide scaffold requires specific, relatively small substituents at key positions to achieve optimal interaction with the receptor.
| Compound Series | Heterocyclic Core | Key Substituent(s) | Target | Biological Activity (IC50) | Reference |
|---|---|---|---|---|---|
| N-(thiazol-2-yl)-benzamide | Thiazole | 4-(tert-butyl) on thiazole; 3-fluoro on benzamide (TTFB) | ZAC | 1–3 μM | nih.gov |
| N-(thiazol-2-yl)-benzamide | Thiazole | 4-methyl, 5-bromo on thiazole; 2-chloro on benzamide | ZAC | Weaker antagonist activity | nih.gov |
| N-(thiazol-2-yl)-benzamide | Thiazole | 5-nitro on thiazole | ZAC | ~10 μM | nih.gov |
| N-(thiazol-2-yl)-benzamide | Thiazole | 4,5-dimethyl on thiazole | ZAC | Considerably weaker antagonist | nih.gov |
| N-(thiazol-2-yl)-benzamide | Thiazole | 3,5-dichloro on benzamide | ZAC | Inactive | nih.gov |
Comparison with N-(Benzo[d]thiazol-2-yl)-benzamides
Expanding the heterocyclic core to a fused system, as in N-(benzo[d]thiazol-2-yl)-benzamides, introduces further structural and electronic changes. These compounds have been investigated for various biological activities, including as inhibitors of bacterial pyruvate (B1213749) kinase. researchgate.net The SAR for this class indicates that the substitution pattern on the benzamide ring is a critical factor.
Furthermore, studies on the positional isomerism of nitro-substituted N-(benzo[d]thiazol-yl)-benzamides (ortho, meta, and para) show that the substituent position significantly influences the molecule's conformation. mdpi.com The ortho-nitro derivative, for example, exhibits a distorted geometry due to steric hindrance, which affects its crystal packing and physicochemical properties. mdpi.com This highlights how interactions between the benzamide substituent and the larger benzothiazole (B30560) ring system can impose specific three-dimensional shapes, a factor that is less pronounced in the more flexible N-(4,5-dihydrothiazol-2-yl)-benzamide series. Other research has explored N-(benzo[d]thiazol-2-yl)benzamides linked to a quinoxaline (B1680401) moiety as potential DNA topoisomerase II inhibitors, with some compounds showing potent anticancer activity. tandfonline.com
| Compound Series | Heterocyclic Core | Key Substituent(s) | Target | Biological Activity (IC50) | Reference |
|---|---|---|---|---|---|
| N-(Quinoxalin-6-yl-thiazol-2-yl)benzamide | Thiazole-Quinoxaline | 4-chloro on benzamide | MCF-7 (Breast Cancer) | 0.95 ± 0.063 µM | tandfonline.com |
| N-(Quinoxalin-6-yl-thiazol-2-yl)benzamide | Thiazole-Quinoxaline | 4-chloro on benzamide | A549 (Lung Cancer) | 1.32 ± 0.16 µM | tandfonline.com |
| N-(Quinoxalin-6-yl-thiazol-2-yl)benzamide | Thiazole-Quinoxaline | 4-chloro on benzamide | HepG2 (Liver Cancer) | 1.24 ± 0.10 µM | tandfonline.com |
| N-(Benzo[d]thiazol-2-yl)benzamide | Benzothiazole | Various substitutions | Bacterial Pyruvate Kinase | Activity dependent on substitution | researchgate.net |
Comparison with Other Heterocyclic Scaffolds
The versatility of the benzamide moiety allows for its attachment to a wide array of heterocyclic systems, each conferring a unique pharmacological profile.
Benzodioxane-Benzamides : This class has been extensively studied as inhibitors of the bacterial cell division protein FtsZ. mdpi.com Potent compounds feature a benzamide pharmacophore linked to a benzodioxane or related ring system. For example, compounds like PC190723, a 2,6-difluoro-3-nonyloxybenzamide, show strong activity against S. aureus. The SAR studies in this series focus on optimizing the linker and the substitution on the benzodioxane ring to enhance antibacterial potency. mdpi.com
1,2,5-Oxadiazole-Benzamides : N-acyl derivatives of 3-amino-4-phenyl-1,2,5-oxadiazole have been investigated as antiplasmodial agents. mdpi.com The SAR of this series shows that activity is highly dependent on the substitution pattern of the 4-phenyl moiety and the nature of the N-acyl group. The most active compounds were often 3-substituted or 3,4-disubstituted benzamides. For instance, N-[4-(3-ethoxy-4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide demonstrated high potency against P. falciparum (IC50 = 0.034 µM) and an excellent selectivity index, underscoring the positive impact of a 3,4-dialkoxyphenyl substituent on the oxadiazole ring. mdpi.com
| Compound Series | Heterocyclic Core | Key Substituent(s) | Target | Biological Activity | Reference |
|---|---|---|---|---|---|
| Benzodioxane-Benzamide | Benzodioxane | Varies (e.g., FZ100) | FtsZ (in B. subtilis, S. aureus) | Potent antimicrobial (MIC values reported) | mdpi.com |
| 1,2,5-Oxadiazole-Benzamide | 1,2,5-Oxadiazole | 4-(3-ethoxy-4-methoxyphenyl) on oxadiazole; 3-methyl on benzamide | P. falciparum NF54 | IC50 = 0.034 µM | mdpi.com |
| 1,2,5-Oxadiazole-Benzamide | 1,2,5-Oxadiazole | 4-(4-ethoxy-3-methoxyphenyl) on oxadiazole; 3-methyl on benzamide | P. falciparum NF54 | IC50 = 0.275 µM | mdpi.com |
| 1,2,5-Oxadiazole-Benzamide | 1,2,5-Oxadiazole | Nitro-substituted analogs | P. falciparum NF54 | IC50 = 0.323–26.69 µM | mdpi.com |
Computational Approaches and Theoretical Investigations for N 4,5 Dihydrothiazol 2 Yl Benzamide Analogues
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netsemanticscholar.org This method is crucial for understanding the binding modes and affinities between small molecules, like N-(4,5-Dihydrothiazol-2-yl)-benzamide analogues, and their protein targets. researchgate.netsemanticscholar.org For instance, molecular docking studies on N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides against E. coli dihydroorotase have been conducted to investigate their potential as antibacterial agents. researchgate.netsemanticscholar.org These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for the ligand's inhibitory activity.
Following the static predictions of molecular docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time. bu.edu.egnajah.edu MD simulations are used to assess the stability of the docked poses and to observe the conformational changes in both the ligand and the protein. najah.edunih.gov For example, MD simulations have been employed to study the behavior of N-(5-nitrothiazol-2-yl)-carboxamido derivatives within the binding pocket of the SARS-CoV Mpro, revealing the stability of the ligand-protein complex. bu.edu.egnih.gov These simulations are instrumental in confirming the binding modes predicted by docking and in providing a more realistic representation of the interactions in a physiological environment. chemmethod.com
Quantum Chemical Modeling for Electronic Properties and Reactivity Prediction (e.g., DFT)
Quantum chemical modeling, particularly Density Functional Theory (DFT), is a powerful method for investigating the electronic properties and reactivity of molecules. nih.gov DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as HOMO and LUMO), and other quantum chemical descriptors. nih.govnih.gov These properties are fundamental to understanding a molecule's reactivity and its potential to interact with biological targets.
For thiazole (B1198619) derivatives, DFT studies have been utilized to gain insights into their structural and electronic characteristics, which in turn helps in predicting their biological activities. nih.gov For instance, DFT has been used to study benzimidazole (B57391) and benzothiazole (B30560) derivatives as potential inhibitors of SARS-CoV-2, providing data on their electronic properties that are crucial for their interaction with viral proteins. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govmdpi.com QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined activities. nih.govmdpi.com
QSAR studies have been successfully applied to various thiazole derivatives to predict their therapeutic potential. For example, a QSAR study on 2-(N-aryl-N-aroyl)amino-4,5-dihydrothiazole derivatives was conducted to understand their antithrombotic activity. nih.gov Similarly, 3D-QSAR studies have been performed on N-(5-substituted-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamides to elucidate the structural requirements for their antifungal activity. capes.gov.br These models serve as valuable tools for predicting the efficacy of new, unsynthesized analogues, thereby guiding the design of more potent compounds. scirp.org
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This approach significantly reduces the time and cost associated with experimental screening. For thiazole-containing compounds, virtual screening has been employed to identify potential inhibitors for various targets. researchgate.net
Once initial "hit" compounds are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. nih.govsci-hub.boxresearchgate.net This process often involves iterative cycles of computational design, chemical synthesis, and biological testing. sci-hub.box For example, optimization of 2,4,5-trisubstituted benzamides was undertaken to enhance their antileishmanial activity and improve their metabolic properties. nih.gov Computational tools play a vital role in this phase by predicting the effects of structural modifications on the compound's activity and properties.
Predictive Studies on Interaction Profiles with Biological Receptors
Predictive studies focusing on the interaction profiles of N-(4,5-Dihydrothiazol-2-yl)-benzamide analogues with their biological receptors are crucial for understanding their mechanism of action. These studies often combine molecular docking, MD simulations, and other computational methods to build a comprehensive picture of the ligand-receptor interactions.
Preclinical Biological Evaluation of N 4,5 Dihydrothiazol 2 Yl Benzamide Derivatives
The therapeutic potential of N-(4,5-Dihydrothiazol-2-yl)-benzamide derivatives has been primarily investigated through their anticancer and antimicrobial activities. These compounds, characterized by a core structure that marries a thiazole (B1198619) ring with a benzamide (B126) moiety, have been synthesized with various substitutions to explore and optimize their biological effects. The ease of modifying substituents at different positions on the thiazole and benzamide rings allows for the creation of large libraries of compounds for screening. bioorganica.com.ua
Anticancer Efficacy in In Vitro Cell Models
Derivatives of the thiazole and benzamide scaffolds have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and the disruption of critical cellular processes required for cancer cell proliferation.
Thiazole derivatives have shown notable activity against breast cancer cell lines. For instance, a series of 2-amino, 5-nitrothiazole (B1205993) derivatives were evaluated for their effects on the highly aggressive triple-negative breast cancer cell line, MDA-MB-231. While some derivatives primarily inhibited cell migration, one compound, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, exhibited a statistically significant cytotoxic effect at a concentration of 100 μM after 72 hours of incubation. cttjournal.com This suggests that specific structural modifications are crucial for cytotoxic activity. cttjournal.com
Another related compound, N-(5-methyl- nih.govresearchgate.netui.ac.idthiadiazol-2-yl)-propionamide, was tested against the MCF-7 breast cancer cell line, among others. dmed.org.ua The antiproliferative activity against MCF-7 cells was significant, though less potent than its effect on liver cancer cells. dmed.org.ua The study of various dihydroartemisinin-5-methylisatin hybrids also revealed activity against both MCF-7 and MDA-MB-231 cell lines, with some hybrids overcoming drug resistance. nih.gov These findings, while not on the exact core structure, highlight the potential of related heterocyclic compounds in breast cancer research. nih.govelsevierpure.com
Table 1: In Vitro Anticancer Activity of Thiazole/Thiadiazole Derivatives Against Breast Cancer Cell Lines
| Compound | Cell Line | Activity | Source |
|---|---|---|---|
| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 | Significant cytotoxicity at 100 μM | cttjournal.com |
| N-(5-methyl- nih.govresearchgate.netui.ac.idthiadiazol-2-yl)-propionamide | MCF-7 | IC50 between 9.4-97.6 μg/mL (range across all tested cell lines) | dmed.org.ua |
| Dihydroartemisinin-5-methylisatin hybrid 7a | MCF-7 | IC50: 15.3–20.1 µM | nih.gov |
The anticancer potential of these derivatives extends to lung cancer. The compound N-(5-methyl- nih.govresearchgate.netui.ac.idthiadiazol-2-yl)-propionamide was evaluated for its cytotoxicity against the A549 non-small cell lung cancer (NSCLC) cell line. dmed.org.ua While the study found that human hepatocellular carcinoma cells were the most sensitive, the compound still demonstrated activity against A549 cells, contributing to the understanding of its anticancer spectrum. dmed.org.ua Research on other agents, such as breviscapine, has also utilized the A549 cell line to investigate mechanisms of apoptosis and proliferation inhibition in NSCLC. nih.gov Data on the efficacy of N-(4,5-Dihydrothiazol-2-yl)-benzamide derivatives specifically against HCC827 and NCI-H358 cell lines is less prevalent in the reviewed literature.
Colon cancer cell lines have also been a target for evaluating the efficacy of related benzamide and thiazole derivatives. A study on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives reported their anticancer effects on HCT-116 colon carcinoma cells. ui.ac.idorientjchem.org The results indicated that the length and branching of the alkyl chain influenced the cytotoxic activity, with 3,4,5-trihydroxy-N-hexyl-benzamide showing the strongest inhibitory effect with an IC50 value of 0.07 µM. ui.ac.idorientjchem.org
Furthermore, a library of N-(2,4-diarylthiazol-5-yl)benzamidines was screened for anticancer activity, revealing that these compounds could decrease the proliferation of colon cancer cell lines by more than half. bioorganica.com.uaresearchgate.net Specifically, cell lines such as HCT-15 and KM12 were noted in these studies. researchgate.net Another class of compounds, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives, also demonstrated high anticancer activity towards the HT29 colorectal cancer cell line. nih.gov In studies of N-(5-methyl- nih.govresearchgate.netui.ac.idthiadiazol-2-yl)-propionamide, the compound was found to be highly effective against human hepatocellular carcinoma HepG2 cells, with an IC50 value of 9.4 μg/mL. dmed.org.ua
Table 2: In Vitro Anticancer Activity of Benzamide/Thiazole Derivatives Against Colon and Other Cancer Cell Lines
| Compound/Derivative Class | Cell Line | Activity Metric | Finding | Source |
|---|---|---|---|---|
| 3,4,5-trihydroxy-N-hexyl-benzamide | HCT-116 | IC50 | 0.07 µM | ui.ac.idorientjchem.org |
| 3,4,5-trihydroxy-N–tert-butyl-benzamide | HCT-116 | IC50 | 0.16 µM | orientjchem.org |
| N-(2,4-diarylthiazol-5-yl)benzamidines | Colon Cancer | % Proliferation | Decreased by >50% | bioorganica.com.uaresearchgate.net |
| Nitro-containing N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides | HT29 | Cytotoxicity | Remarkable inhibitory activity | nih.gov |
A critical aspect of anticancer drug development is selective cytotoxicity—the ability to kill cancer cells while sparing normal, healthy cells. Research into N-(4,5-Dihydrothiazol-2-yl)-benzamide derivatives and related compounds has begun to address this. For example, N-(5-methyl- nih.govresearchgate.netui.ac.idthiadiazol-2-yl)-propionamide was found to only slightly inhibit the growth of non-tumor cell lines HEK293 and NIH3T3, suggesting a degree of selectivity for cancer cells. dmed.org.ua Similarly, studies on dihydroartemisinin-isatin hybrids, while a different class of molecules, underscore the importance of this evaluation; hybrid 7a was found to be non-toxic to normal MCF-10A breast cells, demonstrating an excellent safety and selectivity profile. nih.gov The development of computational models, such as categorical structure-activity relationship (cat-SAR) models, aims to identify the specific chemical features that confer selective activity against particular cancer cell types, which could greatly facilitate the design of more targeted therapies. nih.gov
Antimicrobial Spectrum of Activity
In addition to their anticancer properties, thiazole and benzamide derivatives have been explored for their potential as antimicrobial agents. The rise of multidrug-resistant bacterial strains has made the discovery of new antibacterial compounds a global health priority. nih.gov
A range of N-(4,5-Dihydrothiazol-2-yl)-benzamide derivatives and related structures have been tested against clinically relevant bacterial pathogens. A study on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives found that several compounds displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net For example, an isopropyl-substituted derivative exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus. researchgate.net
Another study synthesized a series of benzamide derivatives incorporating quinoxaline (B1680401) and benzthiazole moieties and tested them against two Gram-positive (Bacillus, Staphylococcus aureus) and three Gram-negative (Klebsiella, E. coli, Pseudomonas aeruginosa) bacterial strains. researchgate.net The results, measured by the agar (B569324) well diffusion assay, showed that some of the synthesized compounds possessed strong antibacterial activity against the tested organisms. researchgate.net The ESKAPE pathogens, which include Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli, are a major focus of such research due to their high rates of antibiotic resistance. nih.govmdpi.com The development of hybrid antimicrobials that combine the effects of different active moieties, such as thiazole and sulfonamide, represents a promising strategy to combat these challenging infections. nih.gov
Table 3: Antibacterial Activity of Thiazole/Benzamide Derivatives
| Compound/Derivative Class | Bacterial Strain(s) | Activity Metric | Finding | Source |
|---|---|---|---|---|
| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | Staphylococcus aureus | MIC | 3.9 μg/mL | researchgate.net |
Antifungal Efficacy
Thiazole derivatives have demonstrated significant potential as antifungal agents. Studies have shown that newly synthesized thiazole compounds exhibit strong antifungal effects against various fungal species, including Candida albicans. nih.gov The antifungal activity is often evaluated by determining the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC). For a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives, the MIC values against clinical isolates of C. albicans ranged from 0.008 to 7.81 µg/mL, with MFC values being 2-4 times higher. nih.gov These findings highlight the potent antifungal properties of this class of compounds. The mechanism of action is thought to involve disruption of the fungal cell wall and/or cell membrane. nih.gov
The lipophilicity of these derivatives has been correlated with their high antifungal activity. nih.gov Furthermore, some thiazole derivatives have shown an additive effect when used in combination with other antifungal agents like thymol. nih.gov In vitro studies have also revealed that certain thiazole derivatives possess antifungal activity comparable to or even better than established drugs like ketoconazole (B1673606) and bifonazole. researchgate.net For instance, some synthesized compounds showed moderate antifungal activity with MIC values of 8 μg/mL against C. neoformans and C. albicans. researchgate.net
**Table 1: Antifungal Activity of Thiazole Derivatives against *Candida albicans***
| Compound/Derivative | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |
|---|---|---|---|
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | 0.008–7.81 | 0.015–31.25 | nih.gov |
| Thiazole Derivative 3h | 8 | Not Reported | researchgate.net |
| Thiazole Derivative 3i | 8 | Not Reported | researchgate.net |
Anti-Biofilm Formation Studies
The ability of bacteria to form biofilms presents a significant challenge in treating infections. Thiazole derivatives have been investigated for their potential to inhibit biofilm formation. Certain 2-azidobenzothiazoles have demonstrated the ability to significantly inhibit the biofilm formation of bacterial strains such as E. faecalis and S. aureus at concentrations below their MIC. nih.gov This suggests that these compounds can interfere with the mechanisms of biofilm development without necessarily killing the bacteria.
Furthermore, studies on other thiazole-related structures, such as 1,2,3,5-tetrazine (B1252110) derivatives linked to a benzothiazole (B30560) moiety, have also shown anti-biofilm activity. nih.gov For example, some of these compounds were effective in eradicating biofilms formed by Klebsiella aerogenes, Acinetobacter baumannii, and Staphylococcus epidermidis. nih.gov The anti-biofilm effect is a crucial area of research as it offers a potential strategy to combat chronic and persistent infections.
Anti-inflammatory Properties
Thiazole derivatives have emerged as a promising class of compounds with significant anti-inflammatory properties. wisdomlib.orgresearchgate.net Their mechanism of action is often linked to the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.net
In preclinical studies, various N-(4,5-dihydrothiazol-2-yl)-benzamide derivatives and related thiazole compounds have been evaluated for their ability to reduce inflammation in models such as carrageenan-induced and formalin-induced paw edema in rats. wisdomlib.org Some nitro-substituted thiazole derivatives have shown superior performance compared to standard anti-inflammatory drugs like Nimesulide. wisdomlib.org For instance, compounds designated as 3c and 3d exhibited up to 44% and 41% inhibition in the carrageenan test, respectively. wisdomlib.org
The anti-inflammatory effects are attributed to the inhibition of inflammatory mediators. researchgate.net Some derivatives have been found to inhibit trypsin and chymotrypsin (B1334515) activities and moderately inhibit the heat-induced denaturation of albumin. nih.gov The structural features of the thiazole ring and its substituents play a crucial role in determining the anti-inflammatory potency. researchgate.net
Table 2: Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema Model
| Compound | Maximum Inhibition (%) | Reference |
|---|---|---|
| Nitro-substituted thiazole derivative 3c | 44 | wisdomlib.org |
| Nitro-substituted thiazole derivative 3d | 41 | wisdomlib.org |
Antiviral Research (e.g., HIV Replication Inhibition)
Derivatives of benzamide have been identified as potent inhibitors of HIV-1 replication. One such compound, a 4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl) benzamide derivative named AH0109, was found to inhibit virus replication by affecting the early stages of HIV-1 infection. nih.gov Mechanistic studies revealed that this compound impairs HIV-1 reverse transcription and the nuclear import of viral cDNA. nih.gov
The 50% effective concentration (EC50) of AH0109 against HIV-1 was determined to be as low as 0.7 μM. nih.gov Importantly, this compound was also effective against HIV-1 strains resistant to existing antiretroviral drugs such as AZT, 3TC, nevirapine, and raltegravir. nih.gov This suggests that benzamide derivatives could be valuable in combination therapies for HIV-1 infection, potentially overcoming issues of drug resistance. nih.gov
Studies on Anticonvulsant Potential
The structural features of certain thiazole derivatives align with the pharmacophore model for anticonvulsant activity. This has prompted research into their potential as treatments for epilepsy. nih.gov A study on a series of 3-(2-(substitutedbenzylidene)hydrazinyl)-N-(substituted benzo[d]thiazol-2-yl)-propanamides demonstrated promising anticonvulsant activity in preclinical models. nih.gov
Two compounds from this series, 5h and 5p, were particularly active in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing efficacy comparable to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov Further evaluation of these compounds in phase II and phase III screening revealed a high protective index, indicating a favorable safety margin. nih.gov The design of these compounds incorporated key structural elements for anticonvulsant activity, including a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor group. nih.gov
Antitubercular Activity Investigations
The search for new drugs to combat tuberculosis has led to the investigation of various heterocyclic compounds, including thiazole derivatives. Nitrofuran-containing compounds, which share some structural similarities with certain substituted thiazoles, have demonstrated potent anti-tubercular activity. nsf.gov While direct studies on N-(4,5-dihydrothiazol-2-yl)-benzamide for antitubercular activity are not extensively detailed in the provided context, the broader class of thiazole derivatives has been explored for this purpose. The general biological activity of thiazoles includes antitubercular potential, making this an area for further investigation. mdpi.com
Other Investigated Biological Activities
The versatile scaffold of N-(4,5-dihydrothiazol-2-yl)-benzamide and related thiazole derivatives has led to the exploration of a wide range of other biological activities.
Anthelmintic Activity: While not a primary focus of the provided information, the broad spectrum of biological activities associated with thiazole derivatives suggests potential for anthelmintic properties. Thiabendazole, a well-known anthelmintic, contains a thiazole ring, highlighting the potential of this heterocyclic system in targeting parasitic worms. sigmaaldrich.com
Antidiabetic Activity: Thiazole compounds have been shown to exhibit a wide range of biological effects, including antidiabetic activities. globalresearchonline.net
Neuroprotective Properties: Thiazole sulfonamides have been investigated for their neuroprotective effects in models of Parkinson's disease. nih.gov These compounds have shown the ability to protect against neuronal damage induced by toxins like 6-hydroxydopamine (6-OHDA). nih.gov The neuroprotective mechanism may involve the activation of SIRT1, a protein involved in cellular stress resistance. nih.gov In silico analysis has also suggested that these compounds have drug-like properties and the potential to cross the blood-brain barrier. nih.gov
Amyloid Aggregation Inhibition: The aggregation of amyloid-beta (Aβ) protein is a key pathological feature of Alzheimer's disease. Research has shown that certain compounds can inhibit this aggregation process. For instance, benzylpenicillin was found to bind to Aβ and inhibit its aggregation, as demonstrated by Thioflavin T (ThT) fluorescence assays and atomic force microscopy. nih.gov This suggests that compounds that can interact with and modulate the aggregation of Aβ could be of therapeutic interest. While not directly about N-(4,5-dihydrothiazol-2-yl)-benzamide, this highlights a potential area of investigation for related structures.
Emerging Applications and Interdisciplinary Research with N 4,5 Dihydrothiazol 2 Yl Benzamide Derivatives
Contributions to Materials Science and Organic Electronics
While direct applications of N-(4,5-dihydrothiazol-2-yl)-benzamide itself in materials science are not extensively documented in current literature, the broader class of thiazole (B1198619) and benzothiazole-containing compounds, to which it is structurally related, has shown considerable promise in the field of organic electronics. The core scaffold's properties suggest potential for future development in this area.
The development of efficient and stable organic electronic devices hinges on the design of molecules with tailored photophysical and charge-transporting properties. Though specific data for N-(4,5-dihydrothiazol-2-yl)-benzamide derivatives in OLEDs and OPVs is sparse, the investigation of related benzothiazole (B30560) derivatives provides a strong rationale for their potential. For instance, benzothiazole-based materials have been synthesized for use as blue fluorescent emitters in OLEDs. researchgate.netmdpi.com These compounds leverage the electron-deficient nature of the benzothiazole ring system to achieve desired emission characteristics. One such electroluminescent device demonstrated a maximum brightness of 3760 cd/m² at 14.4 V. researchgate.net
Similarly, in the realm of OPVs, which rely on the efficient generation and separation of excitons, various heterocyclic compounds are being explored. Thiadiazoloquinoxaline-based conjugated polymers have been designed to achieve narrow bandgaps, a crucial property for absorbing a broader range of the solar spectrum. mdpi.com The structural motifs present in N-(4,5-dihydrothiazol-2-yl)-benzamide derivatives could potentially be adapted to create novel materials for either the donor or acceptor components in bulk-heterojunction solar cells. researchgate.netresearchgate.net The performance of OLEDs using related carbazole (B46965) and imidazole (B134444) derivatives is summarized below, indicating the potential for heterocyclic compounds in this space.
Table 1: Performance of OLEDs with Related Heterocyclic Emitters
| Emitter Compound | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Emission Color | CIE Coordinates | Reference |
|---|---|---|---|---|---|
| BCzB-PPI | 4.43% | 11,364 | Deep-Blue | (0.159, 0.080) | nih.gov |
| BSQ-DMAC | 4.94% | 7,761 | Sky-Blue | Not Specified | nih.gov |
This table showcases the performance of related heterocyclic compounds, not N-(4,5-Dihydrothiazol-2-yl)-benzamide derivatives themselves, to illustrate the potential of such scaffolds in OLED technology.
The N-(4,5-dihydrothiazol-2-yl)-benzamide structure contains reactive sites that could be exploited for incorporation into polymer chains. The amide nitrogen and the dihydrothiazole ring could, in principle, be functionalized to allow for polymerization. While specific examples are not prevalent in the literature, related N-(thiazol-2-yl)benzamide derivatives have been studied as supramolecular gelators. researchgate.net Certain derivatives were found to form stable gels in ethanol (B145695)/water and methanol/water mixtures, demonstrating the potential for these molecules to self-assemble into higher-order structures through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net This property is highly relevant to the development of "smart" polymers and self-healing materials.
Utility as Chemical Probes for Elucidating Biological Pathways
A selective modulator of a biological target, such as an enzyme or a receptor, can serve as a powerful chemical probe to investigate the target's physiological and pathological roles. The discovery of N-(thiazol-2-yl)-benzamide analogues as the first selective antagonists of the Zinc-Activated Channel (ZAC) provides a compelling example of this utility. nih.govnih.gov
ZAC is an atypical member of the Cys-loop receptor superfamily, and its physiological functions are not well understood. nih.gov The identification of potent and selective antagonists is a critical first step in exploring these functions. One such compound, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), was found to be a selective negative allosteric modulator of ZAC, showing no significant activity at other related receptors. nih.govnih.gov This selectivity makes it an invaluable tool for researchers to inhibit ZAC in cellular and potentially in vivo models, thereby helping to elucidate the downstream consequences of ZAC signaling. By using such probes, the role of ZAC in various tissues where it is expressed, including the brain, pancreas, and prostate, can be systematically investigated. semanticscholar.org
The utility of these compounds as chemical probes stems from their ability to selectively perturb the function of their target protein, allowing for the observation of the resulting biological effects without the confounding off-target effects that plague non-selective compounds. nih.gov
Design and Optimization of Lead Compounds in Drug Discovery
The N-(4,5-dihydrothiazol-2-yl)-benzamide scaffold and its close chemical relatives have proven to be a fertile ground for the discovery of lead compounds in drug discovery programs targeting a variety of diseases. A lead compound is a chemical starting point for the development of a new drug.
One of the most significant applications has been in the development of allosteric modulators for enzymes and ion channels. For example, extensive structure-activity relationship (SAR) studies have been conducted on N-(thiazol-2-yl)-benzamide analogues to optimize their potency as ZAC antagonists. nih.gov A library screening identified an initial hit, which was then systematically modified to identify derivatives with improved inhibitory concentrations (IC50 values) in the low micromolar range. nih.gov
Table 2: Activity of Selected N-(thiazol-2-yl)-benzamide Analogs as ZAC Antagonists
| Compound | Structure | IC50 (µM) | Efficacy (% Inhibition) | Reference |
|---|---|---|---|---|
| 1 (Initial Hit) | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | ~10 | <100% | nih.gov |
| 2b | Structure not fully specified, but a potent analog | 1-3 | ~100% | nih.gov |
| 4c | Structure not fully specified, but a potent analog | 1-3 | ~100% | nih.gov |
| TTFB (5a) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 1-3 | ~100% | nih.gov |
In another therapeutic area, N-(thiazol-2-yl)benzamide derivatives have been designed and synthesized as activators of the enzyme glucokinase (GK), a key regulator of glucose homeostasis. nih.govresearchgate.netresearchgate.net GK activators are a promising class of drugs for the treatment of type 2 diabetes. nih.gov In these studies, researchers synthesized a series of derivatives and evaluated their ability to enhance GK activity. nih.govresearchgate.net The most promising compounds from in vitro assays were then advanced to in vivo studies, demonstrating the classic pipeline of lead optimization. nih.gov
Table 3: Glucokinase (GK) Activation by Thiazol-2-yl Benzamide (B126) Derivatives
| Compound ID | GK Activation (Fold increase vs. control) | Key Structural Features | Reference |
|---|---|---|---|
| 1 | 1.68 | Unspecified thiazol-2-yl benzamide | nih.gov |
| 2 | 1.83 | Unspecified thiazol-2-yl benzamide | nih.gov |
| 5 | 1.48 | Unspecified thiazol-2-yl benzamide | nih.gov |
| 8 | 1.75 | Unspecified thiazol-2-yl benzamide | nih.gov |
Furthermore, derivatives of the related 2-benzamido-4-methylthiazole-5-carboxylic acid have been investigated as inhibitors of xanthine (B1682287) oxidase, an enzyme implicated in gout. nih.gov These examples highlight how the core N-(thiazol-2-yl)-benzamide structure can be systematically modified to generate potent and selective modulators of diverse biological targets, underscoring its value as a privileged scaffold in medicinal chemistry. acs.orgnih.gov
Future Directions and Challenges in N 4,5 Dihydrothiazol 2 Yl Benzamide Research
The field of medicinal chemistry continues to explore the therapeutic potential of the N-(4,5-dihydrothiazol-2-yl)-benzamide scaffold and its analogs. Despite promising initial findings, significant research is required to optimize these compounds for clinical applications. Future efforts are concentrated on enhancing their pharmacological properties, discovering new therapeutic uses, improving research methodologies, and developing environmentally friendly production methods.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4,5-Dihydro-thiazol-2-yl)-benzamide, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves coupling reactions between benzoyl chloride derivatives and 4,5-dihydrothiazol-2-amine. Key steps include:
- Step 1 : Activation of the benzoyl group using coupling agents like EDCI/HOBt in anhydrous dimethylformamide (DMF) at 0–5°C.
- Step 2 : Reaction with 4,5-dihydrothiazol-2-amine under nitrogen atmosphere to prevent oxidation.
- Critical Parameters :
- Solvent choice (DMF or dichloromethane) to control reaction kinetics.
- Temperature control (<10°C) to minimize side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Yield optimization requires stoichiometric excess of benzoyl chloride (1.2 equiv) and monitoring by TLC/HPLC .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing This compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding. For example, the thiazole NH proton appears as a singlet near δ 8.5–9.0 ppm.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : Single-crystal analysis using SHELXL (for refinement) resolves bond angles, torsion angles, and packing motifs. For example, dihedral angles between the benzamide and thiazole rings indicate planarity or distortion .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of This compound derivatives?
- Methodological Answer :
-
Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating (e.g., -OCH₃) groups at the benzamide para/meta positions to modulate electronic effects.
-
Biological Assays :
-
In vitro: Test antimicrobial activity against Gram-positive/negative bacteria (MIC values via broth microdilution).
-
In vivo: Use xenograft models (e.g., murine melanoma) for anticancer evaluation.
-
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to targets like tubulin or kinase enzymes. Correlate docking scores with experimental IC₅₀ values .
- Example SAR Table :
| Substituent (R) | MIC (μg/mL) | IC₅₀ (μM, Cancer) |
|---|---|---|
| -H | 32 | 45 |
| -OCH₃ | 16 | 28 |
| -CF₃ | 8 | 12 |
| Data derived from analogs in antimicrobial and anticancer studies . |
Q. What strategies are recommended to resolve contradictions in biological activity data across different studies involving this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line origins, serum concentrations). For example, discrepancies in MIC values may arise from variations in bacterial strain virulence.
- Control Experiments : Include positive controls (e.g., cisplatin for cytotoxicity) and vehicle controls to isolate compound-specific effects.
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or confounding variables .
Q. How can computational models predict the bioavailability of This compound derivatives?
- Methodological Answer :
- Veber’s Rules : Calculate molecular properties:
- Rotatable Bonds : ≤10 (e.g., derivatives with rigid thiazole rings score better).
- Polar Surface Area (PSA) : ≤140 Ų (e.g., -OCH₃ increases PSA, reducing permeability).
- ADMET Prediction : Use tools like SwissADME to estimate intestinal absorption and CYP450 metabolism. For example, derivatives with logP >3 may exhibit poor aqueous solubility .
Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?
- Methodological Answer :
- In vitro :
- Cell viability assays (MTT/WST-1) on cancer lines (e.g., MCF-7, A549).
- Apoptosis detection via Annexin V/PI flow cytometry.
- In vivo :
- Subcutaneous xenografts in BALB/c nude mice (dose: 10–50 mg/kg, oral/i.p.).
- Pharmacokinetic profiling (plasma half-life via LC-MS/MS).
- Validation : Compare results with clinical benchmarks (e.g., paclitaxel response curves) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
